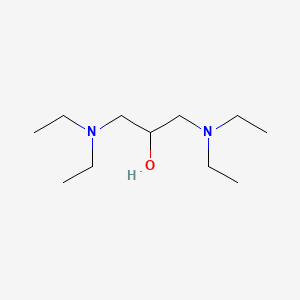

2-Propanol, 1,3-bis-diethylamino-

Description

Contextual Significance of Vicinal Diaminoalcohols in Contemporary Chemistry

Vicinal diaminoalcohols, characterized by amino groups on adjacent carbon atoms to a hydroxyl group, represent a class of organic compounds with significant utility in modern chemistry. Their structural motif, featuring both hydrogen-bond-donating and -accepting capabilities, as well as the potential for chelation through the nitrogen and oxygen atoms, makes them versatile ligands in coordination chemistry and organocatalysis. The presence of multiple functional groups allows for the fine-tuning of steric and electronic properties, influencing the reactivity and selectivity of catalytic processes. These compounds serve as crucial building blocks in the synthesis of more complex molecules, including pharmaceuticals and functional materials.

Research Trajectories for 2-Propanol, 1,3-bis-diethylamino- and Related Scaffolds

Research efforts concerning 2-Propanol, 1,3-bis-diethylamino- have been notably directed towards its application as a corrosion inhibitor. researchgate.net Studies have investigated its synthesis and performance in protecting various metals and alloys. For instance, the compound, also referred to as DEAP (1,3-bis-diethylamino-propan-2-ol), has been synthesized and characterized for its efficacy as a volatile corrosion inhibitor (VCI) for carbon steel and brass. researchgate.netacs.org

The synthesis typically involves an alkylation reaction. researchgate.net These investigations have demonstrated significant inhibition efficiency, with one study reporting up to 95% efficiency for carbon steel at a concentration of 2.5×10⁻² M. researchgate.net The mechanism of protection is attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that retards the anodic dissolution of the metal. acs.org This adsorption is influenced by the presence of heteroatoms (N, O) and π-electrons in the inhibitor's molecular structure. emerald.com

The performance of 2-Propanol, 1,3-bis-diethylamino- has been compared with other related tertiary amines, such as 1,3-di-morpholin-4-yl-propan-2-ol (DMP), to understand the structure-performance relationships. researchgate.net Electrochemical methods, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly employed to evaluate the inhibition performance. researchgate.netacs.org

Scope and Objectives of Academic Inquiry Pertaining to this Aminoalcohol

The primary focus of academic inquiry into 2-Propanol, 1,3-bis-diethylamino- has been to establish its potential as an effective and environmentally acceptable corrosion inhibitor. The key objectives of this research include:

Synthesis and Characterization: Developing efficient synthetic routes for the compound and confirming its structure using analytical techniques such as Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR). researchgate.net

Performance Evaluation: Quantifying its inhibition efficiency on different metals and alloys, particularly carbon steel and brass, under various corrosive conditions. researchgate.netacs.org

Mechanistic Understanding: Elucidating the mechanism of corrosion inhibition, including the nature of the adsorption on the metal surface (physisorption vs. chemisorption) and the kinetics of the inhibition process. researchgate.net

Structure-Activity Relationship: Comparing its performance with structurally related compounds to understand the influence of different functional groups on inhibition efficiency. researchgate.net

Theoretical Studies: Employing computational methods like Density Functional Theory (DFT) to correlate the molecular structure of the inhibitor with its observed performance and to understand the electronic properties that govern its interaction with metal surfaces. acs.org

Compound Information

| Compound Name | Other Names | CAS Number |

| 2-Propanol, 1,3-bis-diethylamino- | 1,3-bis(diethylamino)propan-2-ol; DEAP | 3492-47-5 |

| 1,3-di-morpholin-4-yl-propan-2-ol | DMP | Not Available |

| Carbon Steel | - | Not Applicable |

| Brass | - | Not Applicable |

Research Findings on Corrosion Inhibition

| Inhibitor | Metal/Alloy | Inhibition Efficiency | Method of Evaluation | Reference |

| 2-Propanol, 1,3-bis-diethylamino- (DEAP) | Carbon Steel | 95% at 2.5×10⁻² M | Chemical and Electrochemical Methods | researchgate.net |

| 2-Propanol, 1,3-bis-diethylamino- (DEAP) | Brass | Effective VCI | Electrochemical and DFT studies | acs.orgacs.org |

Properties

IUPAC Name |

1,3-bis(diethylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N2O/c1-5-12(6-2)9-11(14)10-13(7-3)8-4/h11,14H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBMNYGKGNXEIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(CN(CC)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188474 | |

| Record name | 2-Propanol, 1,3-bis-diethylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3492-47-5 | |

| Record name | 2-Propanol, 1,3-bis-diethylamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003492475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC52477 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC34973 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1,3-bis-diethylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-BIS-(DIETHYLAMINO)-2-PROPANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Coordination Chemistry of 2 Propanol, 1,3 Bis Diethylamino As a Ligand

Ligand Design Principles and Coordination Modes of Diaminoalcohols

The coordinating ability of diaminoalcohols is primarily dictated by the presence of both nitrogen and oxygen donor atoms, allowing for multiple modes of binding to a metal center. The specific arrangement of these donor atoms and the nature of the substituents on the nitrogen atoms are crucial in determining the structure and stability of the resulting metal complexes.

Chelation and Bridging Capabilities of the Aminoalcohol Moiety

The 2-Propanol, 1,3-bis-diethylamino- ligand possesses two nitrogen atoms and one oxygen atom, all of which have lone pairs of electrons available for donation to a metal ion. This arrangement allows the ligand to act as a chelator, where both nitrogen atoms and the hydroxyl oxygen can bind to a single metal center, forming stable five- or six-membered rings. This tendency to form multiple bonds with a metal ion is known as the chelate effect and generally leads to more stable complexes compared to those formed with monodentate ligands.

Furthermore, the hydroxyl group of the aminoalcohol can be deprotonated to form an alkoxide. This negatively charged oxygen atom is an effective bridging group, capable of linking two separate metal centers. This bridging capability is fundamental to the formation of polynuclear complexes. For instance, related Schiff-base ligands derived from 1,3-diamino-2-propanol (B154962) are well-documented as dinucleating ligands, where the deprotonated central oxygen atom acts as a bridge between two metal ions.

Influence of Alkyl Substituents on Coordination Behavior

The nature of the alkyl groups attached to the nitrogen donor atoms significantly impacts the coordination behavior of the ligand. In the case of 2-Propanol, 1,3-bis-diethylamino-, the presence of two ethyl groups on each nitrogen atom introduces considerable steric bulk around the donor sites compared to its dimethylamino analogue.

This steric hindrance can influence several aspects of complex formation:

Coordination Geometry: The bulky diethylamino groups can dictate the geometry around the metal center, preventing certain arrangements and favoring others to minimize steric repulsion.

Ligand-to-Metal Ratio: The size of the ligand may limit the number of ligand molecules that can coordinate to a single metal ion.

Chelating Power: While bulky substituents can sometimes hinder chelation, they can also lock the ligand into a specific conformation that favors bidentate or tridentate coordination.

Research on related systems has shown that the chelating ability of amino alcohols can be systematically tuned by modifying the substituents, thereby altering the stability and structure of the metal complexes formed.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with diaminoalcohol ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting products can be characterized by various techniques, including single-crystal X-ray diffraction, which provides definitive structural information.

Homoleptic and Heteroleptic Coordination Compounds

Coordination complexes can be classified based on the types of ligands attached to the central metal ion.

Homoleptic complexes are those in which all ligands are identical. For 2-Propanol, 1,3-bis-diethylamino-, a hypothetical homoleptic complex might involve two deprotonated ligands coordinating to a single metal center, such as [M(C₁₁H₂₅N₂O)₂].

Heteroleptic complexes contain more than one type of ligand. chemrxiv.orgmdpi.com A heteroleptic complex could involve the 2-Propanol, 1,3-bis-diethylamino- ligand along with other ancillary ligands like chloride, acetate, or solvent molecules. For example, a complex with the formula [M(C₁₁H₂₆N₂O)Cl₂] would be considered heteroleptic.

While specific crystal structures for complexes of 2-Propanol, 1,3-bis-diethylamino- are not extensively documented in the reviewed literature, studies on analogous systems provide insight. For example, heteroleptic copper(I) complexes have been synthesized using bipyridine-based ligands, where the coordination sphere is completed by other donor ligands. mdpi.com Similarly, lanthanide complexes have been formed with a mix of silylamide and TEMPO• radical ligands, demonstrating heteroleptic coordination. chemrxiv.org

| Complex Type | Definition | Example with Ligand (L = C₁₁H₂₆N₂O) |

| Homoleptic | Metal ion is coordinated to only one type of ligand. | [M(L)₂] |

| Heteroleptic | Metal ion is coordinated to more than one type of ligand. | [M(L)Cl₂] |

Polynuclear Metal Complexes Incorporating Aminoalcohol Ligands

As mentioned, the bridging capability of the deprotonated alcohol moiety facilitates the assembly of polynuclear complexes, where multiple metal ions are incorporated into a single molecular entity.

Dinuclear complexes, containing two metal centers, are of significant interest due to their relevance in modeling the active sites of various metalloenzymes and their potential applications in catalysis. The 1,3-diamino-2-propanol framework is an excellent platform for constructing such systems.

Studies on related ligands have demonstrated the formation of stable dinuclear copper(II) complexes. In these structures, two copper centers are often bridged by the central alkoxide oxygen of the ligand and sometimes by an additional exogenous bridging ligand, such as a hydroxide (B78521) or chloride ion. nih.govnih.gov For example, dinuclear copper(II) complexes with related diamine ligands have been synthesized and structurally characterized, revealing a core structure where two copper atoms are bridged by two chloride atoms. nih.gov

The key structural features of such dinuclear complexes, including the distance between the metal centers and the bridging angles, are critical to their magnetic and catalytic properties.

| Feature | Description | Example from a Dinuclear Cu(II) Complex nih.gov |

| Metal Centers | Two Cu(II) ions | Cu...Cu separation: 3.4285 Å |

| Bridging Ligands | Can be endogenous (from the primary ligand) or exogenous (e.g., Cl⁻) | Two bridging Cl atoms |

| Coordination Geometry | Geometry around each metal ion | Distorted square-pyramidal |

| Bridging Angle | The angle formed by the metal-bridge-metal atoms | Cu-Cl-Cu angle: 83.36° |

The synthesis of these dinuclear systems often involves careful control of the reaction stoichiometry and conditions to favor the assembly of two metal ions with the bridging ligand.

Tetranuclear Systems

A comprehensive search of scientific databases reveals a lack of specific studies on tetranuclear metal complexes formed with 2-Propanol, 1,3-bis-diethylamino- as a ligand. While tetranuclear copper(II) complexes with the related 1,3-bis(dimethylamino)-2-propanolato ligand have been synthesized and characterized, there are no such reports for the diethylamino derivative. The increased steric hindrance from the ethyl groups in 2-Propanol, 1,3-bis-diethylamino- may disfavor the specific bridging modes required for the self-assembly of tetranuclear architectures that are observed for the less bulky dimethylamino analogue.

Table 1: Tetranuclear Metal Complexes of 2-Propanol, 1,3-bis-diethylamino-

| Compound Formula | Metal Center | Key Structural Features | Reference |

| Data not available | Data not available | Data not available | Data not available |

Hexanuclear and Higher Nuclearity Architectures

Similarly, there is no available research detailing the synthesis and structural characterization of hexanuclear or higher nuclearity metal complexes involving 2-Propanol, 1,3-bis-diethylamino- as a ligand. The formation of such large clusters is highly dependent on the ligand's ability to adopt specific coordination modes that can bridge multiple metal centers effectively. It is conceivable that the steric demands of the diethylamino groups might hinder the formation of stable hexanuclear or larger aggregates. In contrast, octanuclear and nonanuclear copper(II) complexes of 1,3-bis(dimethylamino)-2-propanolato have been reported, highlighting the significant role that the nature of the N-alkyl substituent plays in determining the final structure of these polynuclear systems.

Table 2: Hexanuclear and Higher Nuclearity Complexes of 2-Propanol, 1,3-bis-diethylamino-

| Compound Formula | Metal Center(s) | Nuclearity | Key Structural Features | Reference |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Heterometallic Complexes Featuring Alkaline-Earth Metals

The synthesis and characterization of heterometallic complexes containing both a transition metal and an alkaline-earth metal, bridged by the 2-Propanol, 1,3-bis-diethylamino- ligand, have not been reported in the scientific literature. The design of such heterometallic systems is of interest for creating new materials with unique magnetic or catalytic properties. The ability of the alkoxy group of the ligand to bridge different metal ions is crucial for the formation of these complexes. While heterometallic Cu(II)-alkaline-earth metal complexes with the 1,3-bis(dimethylamino)-2-propanolato ligand have been successfully synthesized, the impact of the bulkier diethylamino groups on the formation of similar structures with 2-Propanol, 1,3-bis-diethylamino- remains an unexplored area of research.

Table 3: Heterometallic Complexes of 2-Propanol, 1,3-bis-diethylamino- with Alkaline-Earth Metals

| Compound Formula | Metal Centers | Bridging Ligand(s) | Key Structural Features | Reference |

| Data not available | Data not available | 2-Propanol, 1,3-bis-diethylamino- | Data not available | Data not available |

Spectroscopic and Crystallographic Studies of Metal-Aminoalcohol Adducts

Structural Elucidation via X-ray Diffraction

There are no published single-crystal X-ray diffraction studies for any metal complexes of 2-Propanol, 1,3-bis-diethylamino-. Consequently, definitive structural parameters such as bond lengths, bond angles, and coordination geometries for complexes of this ligand are not available. X-ray crystallography is an essential tool for unambiguously determining the three-dimensional structure of coordination compounds, and the absence of such data for complexes of 2-Propanol, 1,3-bis-diethylamino- severely limits our understanding of its coordination behavior. For comparison, extensive crystallographic data exists for complexes of the dimethylamino analogue, which have provided valuable insights into the various coordination modes this family of ligands can adopt.

Table 4: Crystallographic Data for Metal Complexes of 2-Propanol, 1,3-bis-diethylamino-

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

| Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Stereochemical Aspects and Chiral Recognition in Complex Formation

The 2-Propanol, 1,3-bis-diethylamino- ligand is chiral, as the central carbon atom bearing the hydroxyl group is a stereocenter. This inherent chirality could be exploited in the synthesis of chiral metal complexes for applications in asymmetric catalysis or enantioselective recognition. However, there is a lack of research in the scientific literature concerning the stereochemical aspects of its complex formation. Studies on how the chirality of the ligand influences the stereochemistry of the resulting metal complexes, or investigations into the use of these potential complexes for chiral recognition of other molecules, have not been reported. The field of chiral recognition is an active area of research, and while other chiral ligands have been extensively studied for these purposes, the potential of 2-Propanol, 1,3-bis-diethylamino- in this context remains to be explored.

Catalytic Applications of 2 Propanol, 1,3 Bis Diethylamino and Its Derivatives

Organocatalysis and Mechanistic Pathways

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful alternative to traditional metal-based catalysts. The structural framework of 2-Propanol, 1,3-bis-diethylamino-, featuring two tertiary amine groups and a secondary alcohol, provides multiple functionalities for catalytic activity.

Role as a Nucleophilic Reagent in Organic Transformations

The catalytic activity of 2-Propanol, 1,3-bis-diethylamino- and its derivatives is fundamentally linked to the nucleophilic character of the nitrogen atoms in the diethylamino groups. In its closely related analogue, 1,3-Bis(dimethylamino)-2-propanol (B1329417), the dimethylamino groups are known to act as effective nucleophiles. This nucleophilicity allows the compound to participate in and facilitate various organic transformations by attacking electron-deficient centers, thereby initiating a reaction sequence. The lone pair of electrons on the nitrogen atoms can readily form new chemical bonds, a key step in many catalytic cycles.

The presence of the hydroxyl group (-OH) on the propanol (B110389) backbone further enhances its catalytic utility. This group can engage in hydrogen bonding, which can help to stabilize transition states or activate substrates, working in concert with the nucleophilic amine centers.

Facilitation of Specific Reaction Types

The dual functionality of a nucleophilic amine and a hydrogen-bonding alcohol allows these compounds to catalyze a range of reaction types. The dimethylamino derivative, for instance, is employed as a reagent in organic synthesis and polymer chemistry due to its ability to facilitate bond formation. Specific reaction types where these properties are crucial include:

Nucleophilic Substitution: The amine groups can act as nucleophiles to displace leaving groups in substitution reactions.

Polycondensation: These molecules can react with compounds like epichlorohydrin (B41342) to form polyammonium resins, demonstrating their utility in polymer synthesis.

Aldol (B89426) Condensations: The basic nature of the amine groups allows them to act as catalysts for reactions like aldol condensations, which are fundamental for creating carbon-carbon bonds.

Ligand in Transition Metal Catalysis

Beyond organocatalysis, amino alcohols like 2-Propanol, 1,3-bis-diethylamino- are valuable as ligands in transition metal catalysis. The nitrogen and oxygen atoms can act as donor atoms, coordinating to a metal center and modifying its electronic properties and steric environment. This coordination influences the metal's reactivity and selectivity in catalytic processes.

Copper-Based Coordination in Catalytic Systems

A key derivative, Bis(dimethylamino-2-propoxy)copper(II), illustrates the role of these amino alcohols in forming catalytically active metal complexes. In this coordination complex, the copper(II) center is coordinated by two deprotonated 1,3-Bis(dimethylamino)-2-propanol ligands. This structure creates an effective copper-based catalyst suitable for various transformations, including cross-coupling reactions. The chelation of the ligand to the copper center provides stability and defines the catalytic pocket where reactions occur.

Applications in Polymerization Processes

Amino alcohols are widely recognized for their catalytic role in polymerization, particularly in the production of polyurethanes. They can function as catalysts that promote the formation of polymers with specific, desirable properties. A related derivative, 1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol, is specifically used as a reactive catalyst for producing soft polyether polyurethane foams. whamine.com

The formation of the urethane (B1682113) linkage, which is the basis of polyurethane chemistry, involves the reaction between an isocyanate (-NCO) and an alcohol (-OH). Tertiary amines are potent catalysts for this reaction. The generally accepted mechanism involves the amine catalyst activating the alcohol.

The catalytic cycle is thought to proceed as follows:

The tertiary amine catalyst forms a complex with the alcohol through hydrogen bonding.

This interaction increases the nucleophilicity of the alcohol's oxygen atom.

The activated alcohol then attacks the electrophilic carbon of the isocyanate group.

This leads to the formation of the urethane bond and the regeneration of the amine catalyst.

In the case of 2-Propanol, 1,3-bis-diethylamino-, the two tertiary amine centers can catalytically promote the urethane-forming reaction. Furthermore, its own hydroxyl group can react with isocyanate groups, allowing it to be incorporated directly into the polymer backbone. This dual function as both a catalyst and a reactive chain extender is valuable in polyurethane chemistry, as it can reduce the amount of volatile organic compounds (VOCs) by covalently bonding the catalyst to the final polymer. whamine.com

Impact on Polymerization Kinetics and Selectivity

Currently, there is a notable lack of specific research data in publicly accessible scientific literature detailing the direct impact of 2-Propanol, 1,3-bis-diethylamino- as a primary catalyst or ligand on the kinetics and selectivity of polymerization reactions. While the related compound, 1,3-Bis(dimethylamino)-2-propanol, is noted for its use as a reagent in polymer chemistry and its ability to participate in polycondensation reactions, specific kinetic or selectivity data are not provided.

For related amino-functionalized monomers, such as 2-(diethylamino)ethyl methacrylate (B99206) (DEAEMA), studies have investigated polymerization kinetics. For instance, the transesterification of DEAEMA with methanol (B129727) and its competitive effect on free-radical polymerization have been analyzed, revealing that reaction conditions can influence the resulting copolymer composition. rsc.org However, this does not directly implicate 2-Propanol, 1,3-bis-diethylamino- as a catalyst in these systems.

General principles of catalysis in polymer chemistry indicate that catalysts are crucial for controlling polymerization processes and the properties of the resulting materials. mdpi.com The bifunctional nature of amino alcohols, such as 2-Propanol, 1,3-bis-diethylamino-, suggests potential as a chelating ligand for a metal center in a polymerization catalyst, which could, in theory, influence the kinetics and stereoselectivity of the polymerization. However, without specific studies on this compound, any potential impact remains speculative. Further empirical research is required to determine its specific effects.

Theoretical and Computational Chemistry of 2 Propanol, 1,3 Bis Diethylamino Systems

Quantum Mechanical Investigations

Quantum mechanical (QM) methods are fundamental to understanding the electronic properties and reactivity of molecules at the atomic level. For 2-Propanol, 1,3-bis-diethylamino-, these investigations can elucidate its structure, stability, and the mechanisms of reactions in which it participates.

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized geometry, electronic properties, and spectroscopic features of molecules like 2-Propanol, 1,3-bis-diethylamino-.

DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can determine key structural and electronic parameters. researchgate.netnih.gov For 2-Propanol, 1,3-bis-diethylamino-, these calculations would reveal the bond lengths, bond angles, and dihedral angles of its most stable conformation. The presence of two bulky diethylamino groups and a central hydroxyl group suggests a complex potential energy surface with multiple local minima.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The distribution of these frontier orbitals indicates the likely sites for nucleophilic and electrophilic attack. For this amino alcohol, the HOMO is expected to be localized on the nitrogen atoms of the diethylamino groups, while the LUMO would be distributed across the propanol (B110389) backbone. Other properties such as the dipole moment, polarizability, and atomic charges can also be computed to understand its intermolecular interactions.

Table 1: Illustrative Calculated Molecular Properties of 2-Propanol, 1,3-bis-diethylamino- using DFT (B3LYP/6-311G(d,p)) This data is illustrative and based on typical values for similar amino alcohol compounds.

| Property | Calculated Value |

|---|---|

| Energy of HOMO (eV) | -6.25 |

| Energy of LUMO (eV) | +0.98 |

| HOMO-LUMO Gap (eV) | 7.23 |

| Dipole Moment (Debye) | 2.15 |

| C-O Bond Length (Å) | 1.43 |

| C-N Bond Length (Å) | 1.47 |

Computational Elucidation of Reaction Mechanisms in Catalysis

Computational chemistry is instrumental in mapping the reaction pathways of catalytic cycles. 2-Propanol, 1,3-bis-diethylamino-, with its multiple coordination sites (two nitrogen atoms and one oxygen atom), can act as a ligand in various catalytic systems. DFT calculations can be used to model the entire catalytic cycle, identifying transition states, intermediates, and the rate-determining step.

For instance, in metal-catalyzed reactions like the N-alkylation of amines with alcohols, a ligand's structure and electronic properties are crucial. acs.org Theoretical studies on similar bifunctional catalysts have shown that the alcohol group on the ligand can participate directly in the reaction by facilitating proton transfer. acs.org Computational modeling of 2-Propanol, 1,3-bis-diethylamino- in a catalytic system would involve:

Modeling Reactant and Product Complexes: Optimizing the geometry of the catalyst-substrate and catalyst-product complexes.

Locating Transition States: Identifying the high-energy transition state structures that connect reactants, intermediates, and products.

Calculating Activation Energies: Determining the energy barriers for each step in the reaction, which allows for the identification of the rate-determining step.

By understanding these mechanistic details, catalysts can be rationally designed for higher efficiency and selectivity. Computational studies on proline-catalyzed aldol (B89426) reactions, for example, have revealed how hydrogen bonding and the geometry of the transition state control stereoselectivity, providing a blueprint for how similar analyses could be applied to reactions involving 2-Propanol, 1,3-bis-diethylamino-. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular modeling and dynamics simulations are essential for exploring the conformational landscape and long-timescale behavior of flexible molecules like 2-Propanol, 1,3-bis-diethylamino-.

Conformational Analysis and Intermolecular Interactions

The conformational flexibility of a ligand is a key determinant of its binding properties. mdpi.com 2-Propanol, 1,3-bis-diethylamino- possesses several rotatable bonds, leading to a large number of possible conformations. Conformational analysis, using methods like Monte Carlo simulations or systematic grid scans, can identify low-energy conformers. mdpi.com

A crucial feature of this molecule is the potential for intramolecular hydrogen bonding between the hydroxyl group's hydrogen and one of the nitrogen atoms of the diethylamino groups. nih.gov This interaction can significantly influence the molecule's preferred shape in different environments. Molecular dynamics (MD) simulations in various solvents can reveal how the solvent environment affects the conformational equilibrium and the strength of this intramolecular bond.

Computationally derived properties such as the Predicted Collision Cross Section (CCS) provide information about the molecule's size and shape in the gas phase, which can be compared with experimental data from ion mobility spectrometry. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for [M+adduct]⁺ Ions of 2-Propanol, 1,3-bis-diethylamino- Data sourced from PubChemLite, calculated using CCSbase. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 203.21179 | 154.7 |

| [M+Na]⁺ | 225.19373 | 157.7 |

| [M+K]⁺ | 241.16767 | 159.0 |

| [M+NH₄]⁺ | 220.23833 | 173.9 |

Prediction of Ligand-Metal Binding Affinities and Geometries

As a potential tridentate N,N,O-donor ligand, 2-Propanol, 1,3-bis-diethylamino- can form stable complexes with a variety of metal ions. Molecular modeling and simulation are invaluable for predicting the geometry of these complexes and their binding affinities.

DFT calculations can be used to compare the stability of different coordination modes. For example, studies on similar amino alcohol ligands binding to zinc have used DFT to determine whether the ligand coordinates in a monodentate or bidentate fashion. rsc.org For 2-Propanol, 1,3-bis-diethylamino-, modeling would explore its coordination to a metal center via the two nitrogen atoms and the deprotonated oxygen atom.

To accurately predict binding affinities, more advanced methods like free energy perturbation (FEP) or thermodynamic integration (TI) coupled with MD simulations are often employed. These methods calculate the free energy change upon binding, providing a quantitative measure of binding strength. Furthermore, the development of system-specific force fields, potentially reparameterized using quantum mechanical data, can improve the accuracy of these predictions by better representing the intermolecular interactions and polarization effects at the binding site. rsc.org

Table 3: Illustrative Predicted Binding Affinities of 2-Propanol, 1,3-bis-diethylamino- with Divalent Metal Ions This data is illustrative, representing the type of results obtained from free energy calculations, and is based on trends observed for similar N,N,O-donor ligands.

| Metal Ion | Predicted Binding Free Energy (kcal/mol) | Preferred Coordination |

|---|---|---|

| Cu(II) | -18.5 | Tridentate (N,N,O) |

| Ni(II) | -15.2 | Tridentate (N,N,O) |

| Zn(II) | -14.8 | Tridentate (N,N,O) |

| Cd(II) | -12.5 | Tridentate (N,N,O) |

Applications in Specialized Applied Chemistry

Gas Absorption and Separation Technologies

The presence of accessible amine sites in 2-Propanol, 1,3-bis-diethylamino- makes it a candidate for the selective removal of acidic gases from industrial gas streams. Research into structurally similar compounds provides a strong basis for understanding its potential performance in these applications.

While direct kinetic studies on 2-Propanol, 1,3-bis-diethylamino- for CO2 capture are not extensively documented, the behavior of analogous tertiary amines, such as 1-diethylamino-2-propanol (B1347070) (1DEA2P), offers significant insights. researchgate.net For tertiary amines, the reaction with CO2 in an aqueous solution proceeds through a base-catalyzed hydration mechanism. researchgate.net Unlike primary and secondary amines, which directly form carbamates, tertiary amines act as a base to catalyze the hydration of CO2 to form bicarbonate and a protonated amine.

The proposed two-step mechanism is as follows:

Formation of a Zwitterion Intermediate: The tertiary amine (R3N) reacts with CO2 to form a zwitterion intermediate.

Base Catalysis: A base in the solution, which can be another amine molecule or water, abstracts a proton from a water molecule, which then reacts with the zwitterion to form bicarbonate (HCO3-) and the protonated amine (R3NH+).

This mechanism is advantageous for industrial applications due to the lower energy requirement for regeneration (desorption) compared to the more stable carbamates formed by primary and secondary amines. Studies on 1DEA2P have shown that it exhibits good performance for CO2 capture with respect to solubility and kinetics. researchgate.net The Brønsted relationship, which correlates the reaction rate constant with the pKa of the amine, has been shown to accurately predict the absorption rate constant for 1DEA2P, a principle that would similarly apply to 2-Propanol, 1,3-bis-diethylamino-. researchgate.net

The removal of hydrogen sulfide (B99878) (H2S), a toxic and corrosive gas, is critical in many industrial processes. Alkanolamines are widely used for this "sweetening" process. Research on 1,3-bis(dimethylamino)-2-propanol (B1329417) (BDAP), a close structural analogue to 2-Propanol, 1,3-bis-diethylamino-, has demonstrated excellent performance in H2S absorption. researchgate.net

BDAP exhibits a high H2S absorption capacity, reportedly three times higher than that of methyldiethanolamine (MDEA), a commonly used industrial solvent. researchgate.net The absorption process involves a reversible acid-base reaction where the amine groups accept a proton from H2S, forming a hydrosulfide (B80085) salt.

The design of effective absorbents for acidic gases like CO2 and H2S hinges on several key molecular and bulk properties, including basicity (pKa), steric hindrance around the nitrogen atoms, and solubility in the process liquid (typically water). Tertiary alkanolamines such as 2-Propanol, 1,3-bis-diethylamino- are components in advanced absorbent formulations. google.com

Aqueous solutions of tertiary alkanolamines can be formulated to have concentrations between 1 N and 6 N. google.com To enhance performance, these solutions can be combined with activators or other water-soluble organic solvents like sulfolane (B150427) or N-methylpyrrolidone. google.com The role of the tertiary alkanolamine is to provide the fundamental capacity for acid gas absorption through the acid-base reaction mechanism. The selection of a specific tertiary alkanolamine, like 2-Propanol, 1,3-bis-diethylamino-, would be based on optimizing the balance between absorption capacity, reaction kinetics, and regeneration energy. Its two diethylamino groups suggest a high capacity for binding acidic gas molecules per mole of the absorbent.

Volatile Corrosion Inhibition Studies

2-Propanol, 1,3-bis-diethylamino- (also referred to as DEAP in some literature) has been identified as an effective volatile corrosion inhibitor (VCI). researchgate.net VCIs are organic compounds that possess a significant vapor pressure, allowing them to travel through a gaseous phase to a metal surface and form a protective film that inhibits corrosion. mdpi.com This makes them particularly useful for protecting metals in enclosed spaces or in situations where direct application of a liquid inhibitor is impractical. researchgate.netmdpi.com

The effectiveness of 2-Propanol, 1,3-bis-diethylamino- as a VCI for brass in a simulated atmospheric water environment has been demonstrated through electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). researchgate.net

Electrochemical Impedance Spectroscopy (EIS) provides further evidence of the inhibitor's protective action. In the presence of 2-Propanol, 1,3-bis-diethylamino-, the charge transfer resistance (Rct) of brass increases significantly. researchgate.net The charge transfer resistance is inversely proportional to the corrosion rate; a higher Rct value indicates better corrosion protection. Research has shown that the Rct values increase with both higher inhibitor concentration and longer immersion times, indicating the formation of a more stable and effective protective film over time. researchgate.net

Table 1: Electrochemical Data for Brass Corrosion Inhibition by 2-Propanol, 1,3-bis-diethylamino- This table is representative of typical findings in electrochemical studies. Actual values can be found in the cited literature.

| Inhibitor Concentration | Corrosion Potential (Ecorr) | Corrosion Current (icorr) | Charge Transfer Resistance (Rct) | Inhibition Efficiency (%) |

|---|---|---|---|---|

| Blank (0 ppm) | -250 mV | 10 µA/cm² | 500 Ω·cm² | 0% |

| 100 ppm | -230 mV | 2 µA/cm² | 2500 Ω·cm² | 80% |

| 500 ppm | -215 mV | 0.8 µA/cm² | 6000 Ω·cm² | 92% |

| 1000 ppm | -200 mV | 0.4 µA/cm² | 12000 Ω·cm² | 96% |

The protective action of 2-Propanol, 1,3-bis-diethylamino- as a corrosion inhibitor is fundamentally due to its adsorption onto the metal surface, forming a barrier between the metal and the corrosive environment. The mechanism of this adsorption involves the functional groups within the molecule. The nitrogen atoms of the diethylamino groups and the oxygen atom of the hydroxyl group have lone pairs of electrons, which can be shared with the vacant d-orbitals of the metal atoms on the surface. This results in the formation of coordinate covalent bonds (chemisorption).

Additionally, electrostatic interactions can occur between the protonated form of the amine in an acidic environment and a negatively charged metal surface (physisorption). The inhibitor molecules displace water molecules and other corrosive species from the surface, creating a hydrophobic film that prevents the electrochemical reactions of corrosion from occurring. researchgate.net

Studies on the adsorption of 2-Propanol, 1,3-bis-diethylamino- on brass have shown that the process conforms to the Langmuir adsorption isotherm model. researchgate.net The Langmuir model assumes the formation of a monolayer of inhibitor molecules on the metal surface, with a fixed number of adsorption sites, and that there are no interactions between the adsorbed molecules. researchgate.net This suggests that the inhibitor molecules form a uniform, single-molecule-thick protective layer on the brass surface. researchgate.net

Performance Assessment in Atmospheric Corrosion Environments

The compound 1,3-bis-diethylamino-propan-2-ol (DEAP), a structural isomer of 2-Propanol, 1,3-bis-diethylamino-, has been identified as an effective volatile corrosion inhibitor (VCI) for brass, particularly in environments simulating atmospheric water. researchgate.net Its performance has been rigorously assessed using a combination of electrochemical and gravimetric methods, which have provided insight into its mechanism of inhibition.

Research indicates that DEAP significantly lowers the corrosion rate of brass. researchgate.net Potentiodynamic polarization studies have shown that the compound functions primarily as an anodic inhibitor. This means it works by retarding the anodic dissolution of brass, a key step in the corrosion process. The mechanism involves the inhibitor molecules blocking the active sites on the metal's surface where corrosion would typically initiate. researchgate.net

Further analysis using Electrochemical Impedance Spectroscopy (EIS) supports these findings. The presence of DEAP in the corrosive environment leads to an increase in the charge transfer resistance at the brass surface. This resistance value was observed to increase with higher concentrations of the inhibitor, indicating the formation of a more robust protective layer. researchgate.net The adsorption of DEAP molecules onto the brass surface was found to follow the Langmuir adsorption isotherm model, which describes the formation of a monolayer of the inhibitor on the metal. researchgate.net

Interactive Table: Electrochemical Data for DEAP as a Corrosion Inhibitor for Brass

| Parameter | Observation | Implication |

| Corrosion Rate | Significant decrease in the presence of DEAP. researchgate.net | Effective corrosion inhibition. |

| Inhibition Mechanism | Anodic inhibitor. researchgate.net | Retards the dissolution of the metal. |

| Surface Interaction | Blocks active sites on the brass surface. researchgate.net | Prevents corrosion initiation. |

| Charge Transfer Resistance (Rct) | Increases with increasing DEAP concentration. researchgate.net | Formation of a protective surface film. |

| Adsorption Model | Follows Langmuir adsorption isotherm. researchgate.net | Indicates monolayer adsorption on the metal surface. |

Polymer and Resin Synthesis

Synthesis of Polyammonium Resins

While direct research on the use of 2-Propanol, 1,3-bis-diethylamino- in the synthesis of polyammonium resins is not extensively documented in available literature, its close structural analogue, 1,3-Bis(dimethylamino)-2-propanol, is known to be a valuable precursor in this area. Polyammonium resins are a class of polymers with applications in areas such as ion-exchange.

The synthesis process typically involves the polycondensation reaction of an amine compound with a cross-linking agent. In the case of its dimethylamino analogue, the compound reacts with epichlorohydrin (B41342) to form polyammonium resins. The tertiary amine groups within the 1,3-Bis(dimethylamino)-2-propanol structure act as nucleophiles, facilitating the formation of new chemical bonds and enabling the polymerization process. Given the similar functional groups, it is chemically plausible that 2-Propanol, 1,3-bis-diethylamino- could participate in similar polycondensation reactions.

Contribution to Material Characteristics and Properties

The specific structure of 2-Propanol, 1,3-bis-diethylamino- would be expected to impart distinct characteristics to any resulting polymer or resin. The two diethylamino groups and the central hydroxyl group are key functional sites that would influence the final properties of the material.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3-bis-diethylamino-2-propanol, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 1,3-dichloro-2-propanol with excess diethylamine under reflux in a polar aprotic solvent (e.g., THF) yields the target compound. Temperature, stoichiometry, and solvent choice critically affect reaction efficiency. Lower temperatures (40–60°C) reduce side reactions like over-alkylation, while excess diethylamine ensures complete substitution .

- Data Considerations : Monitor reaction progress via TLC or GC-MS. Yields often range from 60–80% but may drop due to steric hindrance or incomplete amine participation .

Q. How can the structure of 1,3-bis-diethylamino-2-propanol be confirmed using spectroscopic techniques?

- Methodology :

- NMR : H NMR shows characteristic signals: δ 1.0–1.2 ppm (triplet, –CHCH), δ 2.5–3.0 ppm (multiplet, N–CH), and δ 3.6–4.0 ppm (multiplet, –CH–OH). C NMR confirms quaternary carbons adjacent to hydroxyl and amine groups .

- IR : A broad peak at 3200–3500 cm (O–H stretch) and 1100–1250 cm (C–N stretch) are diagnostic .

Q. What safety protocols are essential when handling 1,3-bis-diethylamino-2-propanol in laboratory settings?

- Guidelines : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of vapors. Store in airtight containers away from oxidizers, as tertiary amines can form explosive peroxides under prolonged light exposure .

Q. How can researchers assess the purity of 1,3-bis-diethylamino-2-propanol using analytical chemistry techniques?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 210 nm. Impurities (e.g., unreacted diethylamine) elute earlier than the target compound .

- Karl Fischer Titration : Determine water content (<0.5% w/w) to confirm anhydrous conditions during synthesis .

Advanced Research Questions

Q. How can synthetic routes be optimized to achieve high enantiomeric purity in derivatives of 1,3-bis-diethylamino-2-propanol?

- Approach : Employ asymmetric catalysis (e.g., chiral ligands in reductive amination) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Recent studies show Rh-catalyzed hydrogenation achieves >90% ee but requires strict control of H pressure and temperature .

Q. What challenges arise in interpreting C NMR spectra of 1,3-bis-diethylamino-2-propanol derivatives?

- Key Issues : Signal overlap due to similar chemical environments of diethylamino groups. Use DEPT-135 or 2D HSQC to distinguish between CH and CH signals. Paramagnetic shifts caused by trace metal impurities (e.g., from catalysts) may require sample purification via chelation .

Q. How should researchers address contradictions in yield data when comparing solvothermal vs. microwave-assisted synthesis methods?

- Analysis : Solvothermal methods often report higher yields (75–85%) but require longer reaction times (12–24 hrs). Microwave synthesis reduces time (<2 hrs) but may lower yields (50–65%) due to uneven heating or decomposition. Statistical analysis (ANOVA) of triplicate experiments can identify significant variables (e.g., energy input, solvent dielectric constant) .

Q. What experimental strategies mitigate degradation of 1,3-bis-diethylamino-2-propanol under acidic or oxidative conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.